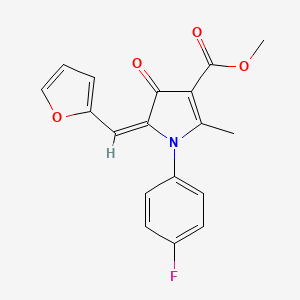

![molecular formula C24H31NO4S B11630821 ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11630821.png)

ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2-{[4-(4-terc-butilfenoxi)butanoyl]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de ciclopenta[b]tiofeno, que es una estructura bicíclica que contiene tanto un anillo de ciclopentano como un anillo de tiofeno. La presencia de los grupos terc-butilfenoxi y butanoil aumenta aún más su reactividad química y su utilidad potencial en química sintética y farmacología.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2-{[4-(4-terc-butilfenoxi)butanoyl]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo suele implicar varios pasos, empezando por precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:

Formación del núcleo de ciclopenta[b]tiofeno: El núcleo de ciclopenta[b]tiofeno se puede sintetizar mediante una serie de reacciones de ciclación que implican derivados de tiofeno y agentes de ciclación adecuados.

Introducción del grupo butanoil: El grupo butanoil se puede introducir mediante reacciones de acilación utilizando cloruro de butanoil o anhídrido butanoico en presencia de una base adecuada como la piridina o la trietilamina.

Unión del grupo terc-butilfenoxi: El grupo terc-butilfenoxi se puede unir mediante reacciones de eterificación que implican terc-butilfenol y agentes alquilantes adecuados.

Esterificación: El último paso implica la esterificación para formar el éster etílico, normalmente utilizando etanol y un catalizador ácido como el ácido sulfúrico.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-{[4-(4-terc-butilfenoxi)butanoyl]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede sufrir reacciones de oxidación, especialmente en el anillo de tiofeno, utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo en los grupos carbonilo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo fenoxi, donde nucleófilos como las aminas o los tioles pueden reemplazar el grupo terc-butilo.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético como disolvente.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio, tetrahidrofurano como disolvente.

Sustitución: Aminas, tioles, dimetilformamida como disolvente.

Principales productos formados

Oxidación: Formación de sulfóxidos o sulfonas.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados fenoxi sustituidos.

Aplicaciones en la investigación científica

El 2-{[4-(4-terc-butilfenoxi)butanoyl]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de nuevos materiales y compuestos.

Biología: Se investiga su potencial como molécula bioactiva con aplicaciones en la inhibición de enzimas y la modulación de receptores.

Medicina: Se exploran sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.

Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.

Aplicaciones Científicas De Investigación

ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mecanismo De Acción

El mecanismo de acción del 2-{[4-(4-terc-butilfenoxi)butanoyl]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo implica su interacción con dianas moleculares y vías específicas:

Dianas moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas, modulando su actividad.

Vías implicadas: Puede influir en las vías de señalización relacionadas con la inflamación, la proliferación celular y la apoptosis, contribuyendo a sus posibles efectos terapéuticos.

Comparación Con Compuestos Similares

El 2-{[4-(4-terc-butilfenoxi)butanoyl]amino}-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo se puede comparar con compuestos similares como:

2-{[(4-terc-butilfenoxi)acetil]amino}-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo: Estructura similar, pero con un núcleo de benzotiofeno.

2-[(4-terc-butilbenzoil)amino]-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo: Estructura similar, pero con un grupo benzoil en lugar de un grupo butanoil.

2-amino-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxilato de etilo: Estructura similar, pero con un grupo amino en lugar del grupo butanoil.

Propiedades

Fórmula molecular |

C24H31NO4S |

|---|---|

Peso molecular |

429.6 g/mol |

Nombre IUPAC |

ethyl 2-[4-(4-tert-butylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

InChI |

InChI=1S/C24H31NO4S/c1-5-28-23(27)21-18-8-6-9-19(18)30-22(21)25-20(26)10-7-15-29-17-13-11-16(12-14-17)24(2,3)4/h11-14H,5-10,15H2,1-4H3,(H,25,26) |

Clave InChI |

HHDBSYFCDXMFAT-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCOC3=CC=C(C=C3)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid](/img/structure/B11630743.png)

![(2Z)-3-ethyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11630751.png)

![(5Z)-1-acetyl-5-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11630753.png)

![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11630761.png)

![4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide](/img/structure/B11630766.png)

![(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B11630778.png)

![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630786.png)

![(5E)-1-ethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11630790.png)

![6-[(3E)-3-[hydroxy(4-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid](/img/structure/B11630792.png)

![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630814.png)

![1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630815.png)

![Methyl 5-cyano-4-(4-ethoxyphenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11630833.png)